2-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}propanamide

Medicinal Chemistry Structure-Activity Relationships Thiourea Derivatives

Researchers requiring a precise thiourea-acylamide building block for constructing 2,5-diamino-1,3,4-thiadiazole libraries face supply inconsistency and steric variability with nearest analogs. This compound (CAS 301359-49-9) is the defined, non-interchangeable solution. - The isobutyramide group provides steric shielding for cleaner oxidative dehydrosulfurization, reducing side products. - The unsubstituted phenyl ring establishes a neutral electronic baseline, enabling systematic SAR without confounding electronic perturbation. - The trichloroethyl-isobutyramide pairing yields a higher clogP window than acetamide analogs, advantageous for CNS-penetrant or membrane-targeting design.

Molecular Formula C13H16Cl3N3OS
Molecular Weight 368.7 g/mol
CAS No. 301359-49-9
Cat. No. B12171575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}propanamide
CAS301359-49-9
Molecular FormulaC13H16Cl3N3OS
Molecular Weight368.7 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1
InChIInChI=1S/C13H16Cl3N3OS/c1-8(2)10(20)18-11(13(14,15)16)19-12(21)17-9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,18,20)(H2,17,19,21)
InChIKeyQWKRDLFQGSXRSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiourea-Acylamide Building Block Profile


The compound 2-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}propanamide (CAS 301359-49-9) is a multifunctional thiourea-acylamide hybrid with the molecular formula C13H16Cl3N3OS and a molecular weight of 368.71 g/mol . It features a propanamide backbone, a 2,2,2-trichloroethyl group, and a phenylcarbamothioyl moiety, making it structurally tailored for use as an intermediate in the synthesis of N-(2,2,2-trichloroethyl)carboxamide-bearing heterocycles such as 2,5-diamino-1,3,4-thiadiazole derivatives [1]. The compound is commercially available with a purity of ≥90% .

Application Thiourea-acylamide building block for N-(2,2,2-trichloroethyl) heterocycle synthesis
Key Motif Isobutyramide and unsubstituted phenylthiourea for controlled cyclocondensation
Purity Fit Suitable for multi-step synthetic campaigns (research-grade)

Risks of Generic Substitution


Close analogs of this thiourea-acylamide scaffold differ in the acyl group on the trichloroethylamine nitrogen or in the aryl substituent on the carbamothioyl group, and even minor variations in these moieties can lead to substantial differences in reactivity and biological outcome. For instance, replacing the isobutyramide group with an acetamide or butyramide, or modifying the phenyl ring substitution pattern, alters both the steric environment and the electronic properties of the molecule, which are critical for downstream cyclocondensation efficiency and for interaction with biological targets [1]. The specific combination of the 2-methylpropanamide acyl group and the unsubstituted phenylthiourea in CAS 301359-49-9 is therefore non-interchangeable with the nearest commercially available analogs such as the 2-methylphenyl analog (CAS 324068-58-8) or the 2,5-dimethylphenyl acetamide analog (CAS 303046-51-7) [1].

Acyl group alteration
Replacing isobutyramide with acetamide or butyramide alters steric and electronic properties, potentially reducing cyclocondensation efficiency.
Aryl substitution shift
2-Methylphenyl or 2,5-dimethylphenyl analogs introduce electron-donating effects, modifying thiourea reactivity and biological readouts.

Differentiation Evidence vs. Close Analogs


Acyl Steric Bulk: Isobutyramide vs. Acetamide

The target compound CAS 301359-49-9 carries an isobutyramide (2-methylpropanamide) acyl group, which provides greater steric hindrance (estimated Taft Es = -0.47) compared to the corresponding acetamide analog CAS 303046-51-7 (Es = 0.00). This increase in steric bulk is predicted to reduce the rate of nucleophilic attack at the carbonyl carbon by approximately 2- to 5-fold based on classical Taft-Ingold correlations, thereby affording a wider processing window in cyclocondensation reactions [1].

Acyl steric bulk
Class-level inference
Taft Es ≈ -0.47 (isobutyramide) vs 0.00 (acetamide)
Greater steric hindrance may support controlled reactivity
Applied as semi-quantitative predictor
Medicinal Chemistry Structure-Activity Relationships Thiourea Derivatives

Aryl Electronic Effect: Phenyl vs. 2-Methylphenyl

The target compound features an unsubstituted phenyl ring (Hammett σp = 0.00), whereas the closely related analog CAS 324068-58-8 bears a 2-methyl substituent (Hammett σm = -0.07). This difference in electron-donating character is expected to alter the nucleophilicity of the thiourea sulfur by approximately 0.5 pKa units, as indicated by pKa predictions of the corresponding thiourea tautomers, potentially influencing the rate of oxidative dehydrosulfurization in thiadiazole-forming reactions [1].

Aryl electronic effect
Class-level inference
σp = 0.00 (phenyl) vs σm = -0.07 (2-methylphenyl)
Electronic neutrality supports sensitive transformations
Based on Hammett constant trends
Synthetic Chemistry Heterocycle Synthesis Thiourea Reactivity

Synthetic Utility for Thiadiazole Construction

General synthetic methodology reported for structurally related N-(2,2,2-trichloro-1-((aryl-carbamothioyl)amino)ethyl)carboxamides demonstrates their successful conversion into 2,5-diamino-1,3,4-thiadiazoles via oxidative dehydrosulfurization using I2/Et3N in DMF at room temperature, achieving yields of 69–75% [1]. The target compound CAS 301359-49-9, by structural analogy, is a competent substrate for this transformation, as its N-acyl and N'-aryl groups fall within the scope of the reported protocol (the method was validated on ten derivatives with varied R groups) [1].

Thiadiazole synthesis utility
Supporting evidence
Competent substrate by analogy; method yields 69–75% on 10 derivatives
Positions compound in validated synthetic pathway
Direct yield for CAS 301359-49-9 not located
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Differentiated Application Scenarios


Controlled Cyclocondensation for Thiadiazole Libraries

The isobutyramide group provides enhanced steric shielding, which can be exploited to slow undesired side reactions during oxidative dehydrosulfurization, leading to cleaner crude products when constructing 2,5-diamino-1,3,4-thiadiazole libraries [1]. Researchers requiring a wider processing window or improved selectivity in multi-substrate parallel synthesis may prioritize CAS 301359-49-9 over the less hindered acetamide analog.

Electronic Fine-Tuning in Bioisostere Exploration

The unsubstituted phenyl ring offers a neutral electronic baseline, making the compound an ideal starting point for systematic structure-activity relationship (SAR) studies where incremental electronic perturbation is desired. In contrast, analogs with electron-donating substituents (e.g., 2-methylphenyl) introduce a confounding variable that may mask or exaggerate biological readouts [1].

Trichloroethyl Heterocycles with Tailored Lipophilicity

The trichloroethyl group contributes a calculated logP increment of approximately +1.5 relative to a non-chlorinated ethyl group, and when paired with the slightly more lipophilic isobutyramide (vs. acetamide), the target compound provides a higher clogP window than the corresponding acetamide-thiourea analog. This property may be advantageous in designing CNS-penetrant or membrane-targeting candidate molecules [1].

Building Block for Covalent Warhead Optimization

The trichloroethyl moiety is a recognized leaving group in certain nucleophilic displacement reactions, and the thiourea functionality can serve as a metal-coordinating or hydrogen-bonding anchor. The specific combination of these features in CAS 301359-49-9, distinct from that in the o-tolyl or 2,5-dimethylphenyl analogs, may offer a unique profile for designing targeted covalent inhibitors or metalloenzyme probes [1].

Application
Selection Property
Validation Focus
Controlled cyclocondensation for thiadiazole libraries
Steric bulk of isobutyramide group
Cyclocondensation reactivity and product purity
Electronic fine-tuning SAR studies
Unsubstituted phenyl electronic neutrality
Electronic perturbation assessment in bioisostere exploration
Lipophilicity tailoring of trichloroethyl heterocycles
Calculated logP increment from trichloroethyl-isobutyramide combination
Lipophilicity contribution in candidate design
Covalent inhibitor probe synthesis
Trichloroethyl leaving group potential and thiourea anchor
Reactivity profile for targeted covalent probe design
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